Deoxyfusapyrone

Antifungal susceptibility Natural product Plant pathogen

Deoxyfusapyrone is the selective antifungal for IPM programs targeting postharvest diseases (Botrytis, Aspergillus, Penicillium) without harming biocontrol agents like Pichia guilliermondii. Its unique deoxyglycosyl moiety delivers a >13-fold lower Artemia toxicity vs. fusapyrone, enabling co-application with beneficial microbes. The compound also stimulates tomato root elongation at 10–100 µM, making it a dual-function tool for crop protection and growth research.

Molecular Formula C34H54O8
Molecular Weight 590.8 g/mol
Cat. No. B1670254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyfusapyrone
SynonymsDeoxyfusapyrone
Molecular FormulaC34H54O8
Molecular Weight590.8 g/mol
Structural Identifiers
SMILESCCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C
InChIInChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1
InChIKeyMRMMGDLQIQYRDA-PWVYRXAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyfusapyrone: Overview of a Selective Antifungal α-Pyrone Metabolite from Fusarium semitectum


Deoxyfusapyrone (CAS 156856-32-5) is a 3-substituted-4-hydroxy-6-alkyl-2-pyrone secondary metabolite originally isolated from rice cultures of the fungus Fusarium semitectum [1]. It is structurally characterized as 3-(4-deoxy-β-xylo-hexopyranosyl)-4-hydroxy-6-[2-hydroxy-1,1,5,7,9,11-hexamethyl-3,5,8-heptadecatrienyl]-2H-pyran-2-one, belonging to the α-pyrone class of polyketides [2]. Deoxyfusapyrone exhibits potent and selective antifungal activity against filamentous fungi, including plant pathogens and mycotoxigenic species, while demonstrating low toxicity toward non-target organisms [3]. Its unique structural features, particularly the deoxyglycosyl moiety at C-3 and the extensively methylated aliphatic chain at C-6, underpin its distinct biological profile [1].

Why Generic Substitution of Deoxyfusapyrone with Other α-Pyrones Is Not Feasible


Deoxyfusapyrone cannot be simply substituted with its closest structural analog, fusapyrone, or other α-pyrones due to critical differences in their biological profiles that directly impact their suitability for specific applications. While both compounds share a common α-pyrone core and exhibit antifungal activity, deoxyfusapyrone possesses a unique combination of (1) a distinct selectivity profile toward filamentous fungi, (2) a markedly different toxicity profile (LC₅₀ of 37.1 µM vs. non-toxic for fusapyrone at 500 µM), and (3) unique plant growth regulatory properties, including stimulation of root elongation in tomato seedlings at sub-inhibitory concentrations [1]. These differences arise from the specific structural features of deoxyfusapyrone, particularly the deoxyglycosyl moiety and the methylated aliphatic side chain, which influence target binding, solubility, and membrane interactions [2]. Consequently, substituting deoxyfusapyrone with fusapyrone or other analogs would compromise the desired balance of antifungal efficacy, selectivity, and non-target safety, rendering it unsuitable for specific research or application contexts.

Deoxyfusapyrone: Quantitative Evidence of Differentiation from Closest Analogs


Comparative Antifungal Potency and Spectrum: Deoxyfusapyrone vs. Fusapyrone

Deoxyfusapyrone exhibits potent antifungal activity against a range of filamentous fungi, with a minimum inhibitory concentration (MIC) range of 0.78–6.25 µg/mL at 24 hours against key plant pathogens including Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum [1]. In head-to-head comparisons, fusapyrone (the direct analog) consistently showed higher potency than deoxyfusapyrone across multiple fungal species. Specifically, fusapyrone was more active than deoxyfusapyrone against Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum in disk diffusion assays [2]. This differential potency is critical for applications where a specific level of antifungal activity is required, and substituting deoxyfusapyrone with fusapyrone would result in a different efficacy profile.

Antifungal susceptibility Natural product Plant pathogen

Selectivity Profile: Deoxyfusapyrone Spares Biocontrol Yeasts at Antifungal Concentrations

A key differentiator for deoxyfusapyrone is its remarkable selectivity, which spares beneficial biocontrol yeasts at concentrations that are antifungal to pathogenic molds. Specifically, deoxyfusapyrone did not inhibit the growth of the biocontrol yeasts Pichia guilliermondii and Rhodotorula glutinis even at the highest concentration tested (50 µg/mL) [1]. In contrast, deoxyfusapyrone is highly active against several plant pathogenic filamentous fungi, including Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum, with MIC values ranging from 0.78 to 6.25 µg/mL [1]. This selective toxicity is a critical advantage over many broad-spectrum antifungal agents, such as certain azoles or strobilurins, which can negatively impact non-target beneficial microorganisms. This selectivity profile is not shared by all α-pyrone derivatives; for example, some derivatives of fusapyrone (e.g., compounds 7, 9, 10) retain activity only against B. cinerea and at much higher concentrations (25–50 µg/mL), demonstrating that structural modifications drastically alter selectivity [1].

Selectivity Biocontrol Integrated pest management

Differential Toxicity Profile: Deoxyfusapyrone Exhibits Measurable but Low Acute Toxicity to Artemia salina

Deoxyfusapyrone and its analog fusapyrone exhibit distinct toxicity profiles in the Artemia salina (brine shrimp) lethality assay, a standard model for preliminary ecotoxicological assessment. Deoxyfusapyrone shows an LC₅₀ of 37.1 µM (21.8 µg/mL), indicating low but measurable acute toxicity [1]. In stark contrast, fusapyrone was non-toxic at the highest concentration tested (500 µM) [1]. This represents a >13-fold difference in toxicity, with fusapyrone being essentially non-toxic in this model while deoxyfusapyrone demonstrates a quantifiable LC₅₀. Structure-activity relationship studies further reveal that acetylation of the glycosyl moiety in fusapyrone (yielding derivatives 3, 5, and 6) strongly increases toxicity, whereas the tetraacetyl derivative of deoxyfusapyrone (compound 4) remains as toxic as the parent compound, suggesting that toxicity is linked to hydrophobicity and specific structural features [2]. This differential toxicity is critical for applications where environmental safety is a concern, and the choice between deoxyfusapyrone and fusapyrone should be guided by the required safety margin.

Ecotoxicology Safety assessment Natural product

Plant Growth Regulatory Activity: Deoxyfusapyrone Stimulates Root Elongation in Tomato Seedlings

Deoxyfusapyrone exhibits a unique plant growth regulatory property not observed with fusapyrone: it stimulates root elongation in tomato seedlings at sub-inhibitory concentrations. Specifically, deoxyfusapyrone enhanced root elongation at doses of 10 µM and 100 µM in tomato seedling assays [1]. This effect was not reported for fusapyrone in the same study, which focused on phytotoxicity and found neither compound to be phytotoxic in assays monitoring plant-cell toxicity, wilt-, chlorosis-, and necrosis-inducing activity [1]. The root elongation stimulation by deoxyfusapyrone suggests a distinct interaction with plant physiological pathways, potentially involving auxin signaling or other growth regulatory mechanisms. This activity is not a general property of α-pyrones; for example, many antifungal natural products are phytotoxic at similar concentrations. The specific structural features of deoxyfusapyrone, particularly the deoxyglycosyl moiety and the methylated side chain, may confer this unique bioactivity, making it a valuable tool for studying plant-microbe interactions or for developing novel plant growth-promoting agents.

Plant growth regulation Agriculture Natural product

Structural Revision and Class Distinction: Deoxyfusapyrone as a γ-Pyrone, Not an α-Pyrone

A critical structural revision has reclassified deoxyfusapyrone and fusapyrone from α-pyrone derivatives to γ-pyrone derivatives based on extensive 1D- and 2D-NMR and MS spectral analyses [1]. This reclassification has significant implications for understanding the structure-activity relationships and the biosynthetic origin of these compounds. The original assignment as α-pyrones was incorrect; the revised structures indicate that both compounds are γ-pyrones [1]. This structural distinction is not merely academic; γ-pyrones often exhibit different chemical reactivity, metal-chelating properties, and biological activities compared to α-pyrones. For instance, γ-pyrones are known to chelate metal ions more effectively, which can influence their mechanism of action as antifungal agents or their interactions with plant enzymes. Furthermore, the discovery of neofusapyrone, a related γ-pyrone from a marine-derived Fusarium sp., expands the chemical space of this class and provides additional comparators for structure-activity studies [1]. This revised structural assignment is essential for accurate interpretation of biological data and for the rational design of analogs with improved properties.

Structural revision Natural product chemistry Polyketide

Chemical Derivatization and Stability: Acetylation of Deoxyfusapyrone Does Not Increase Toxicity

Chemical modification of the glycosyl moiety in deoxyfusapyrone and fusapyrone reveals a critical difference in how derivatization impacts toxicity. Acetylation of fusapyrone (pentaacetylation to yield derivatives 3, 5, and 6) resulted in a strong increase in toxicity in the Artemia salina bioassay, likely due to increased hydrophobicity [1]. In contrast, the tetraacetyl derivative of deoxyfusapyrone (compound 4) exhibited toxicity comparable to the parent compound (as toxic as 2) [1]. This differential response to acetylation indicates that the deoxyglycosyl moiety in deoxyfusapyrone confers a distinct structure-toxicity relationship not observed with the glycosylated fusapyrone. This finding is important for procurement decisions: if a derivatized form of the compound is required (e.g., for increased stability, altered solubility, or prodrug strategies), deoxyfusapyrone offers a predictable toxicity profile upon acetylation, whereas fusapyrone derivatives become significantly more toxic. This predictability is valuable for designing analogs with a desired safety profile.

Chemical derivatization Structure-activity relationship Toxicity modulation

Optimal Research and Industrial Application Scenarios for Deoxyfusapyrone


Integrated Pest Management: Selective Antifungal Agent for Crop Protection

Deoxyfusapyrone is ideally suited for use in integrated pest management (IPM) programs targeting postharvest crop diseases caused by filamentous fungi such as Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum. Its potent antifungal activity (MIC 0.78–6.25 µg/mL) [1] combined with its remarkable selectivity—sparing biocontrol yeasts Pichia guilliermondii and Rhodotorula glutinis at concentrations up to 50 µg/mL [1]—makes it a superior choice over broad-spectrum fungicides that would disrupt beneficial microbial communities. This selectivity allows for the co-application of deoxyfusapyrone with biocontrol agents, enhancing disease suppression while minimizing ecological impact. The compound's low phytotoxicity and root elongation stimulation in tomato seedlings at 10–100 µM [2] further support its use in crop production systems where plant health and yield are paramount.

Structure-Activity Relationship Studies: Exploring the Impact of the Deoxyglycosyl Moiety

Deoxyfusapyrone serves as a critical comparator in structure-activity relationship (SAR) studies aimed at elucidating the role of the glycosyl moiety in α/γ-pyrone antifungal activity and toxicity. The direct comparison with fusapyrone, which differs primarily by the presence of an additional hydroxyl group in the glycosyl residue, provides a clear model for studying how subtle structural changes influence biological properties. Key differentiators include the >13-fold difference in Artemia salina toxicity (LC₅₀ of 37.1 µM for deoxyfusapyrone vs. non-toxic at 500 µM for fusapyrone) [2] and the differential response to acetylation (toxicity increases for fusapyrone derivatives but not for deoxyfusapyrone derivatives) [1]. These quantitative differences make deoxyfusapyrone an essential tool for mapping the pharmacophore of this class and for guiding the rational design of analogs with optimized efficacy and safety profiles.

Plant Growth Regulation Research: Investigating Non-Phytotoxic Growth Promotion

Deoxyfusapyrone's unique ability to stimulate root elongation in tomato seedlings at 10–100 µM, without inducing phytotoxicity [2], positions it as a valuable probe for studying plant growth regulatory mechanisms. This activity is not observed with the closely related analog fusapyrone, indicating that the specific structural features of deoxyfusapyrone (e.g., the deoxyglycosyl moiety) are responsible for this bioactivity. Researchers investigating auxin signaling, root development, or plant-microbe interactions can utilize deoxyfusapyrone as a tool compound to dissect pathways involved in root growth promotion. Furthermore, its non-phytotoxic nature at these concentrations ensures that observed effects are due to specific regulatory interactions rather than general stress responses.

Natural Product Chemistry and Biosynthetic Studies: γ-Pyrone Core Scaffold

The structural revision of deoxyfusapyrone from an α-pyrone to a γ-pyrone [3] has significant implications for biosynthetic and chemical ecology studies. Deoxyfusapyrone serves as a key representative of the γ-pyrone class of polyketides, providing a scaffold for understanding the enzymatic machinery involved in pyrone ring formation and subsequent tailoring reactions. Its isolation from both terrestrial and marine-derived Fusarium species [3] also makes it a useful chemotaxonomic marker and a model for studying the influence of environmental factors on secondary metabolite production. Researchers investigating fungal biosynthetic gene clusters or seeking to discover novel γ-pyrone derivatives will find deoxyfusapyrone to be a valuable reference compound and starting point for genetic and chemical investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyfusapyrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.